molecular formula C21H25NO6 B2718014 Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate CAS No. 301306-49-0

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate

Cat. No.: B2718014
CAS No.: 301306-49-0
M. Wt: 387.432
InChI Key: CVZFGUFGHBUTRH-UHFFFAOYSA-N
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Description

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. It is characterized by its molecular formula C21H25NO6 and a molecular weight of 387.432. This compound is known for its unique structure, which includes a benzamido group and multiple methoxy groups, contributing to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with isobutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzamido group can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups can yield 3,4,5-trimethoxybenzoic acid, while reduction of the benzamido group can produce isobutyl 4-aminobenzoate.

Scientific Research Applications

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate can be compared with other similar compounds, such as:

    Isobutyl 4-aminobenzoate: Lacks the methoxy groups and has different chemical properties.

    3,4,5-Trimethoxybenzoic acid: Lacks the benzamido group and has different reactivity.

    Isobutyl 4-(3,4,5-trimethoxyphenyl)benzoate: Similar structure but with different functional groups.

The uniqueness of this compound lies in its combination of methoxy and benzamido groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-methylpropyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-13(2)12-28-21(24)14-6-8-16(9-7-14)22-20(23)15-10-17(25-3)19(27-5)18(11-15)26-4/h6-11,13H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFGUFGHBUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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